molecular formula C11H11NO2 B1338665 Ethyl 2-(3-cyanophenyl)acetate CAS No. 210113-91-0

Ethyl 2-(3-cyanophenyl)acetate

Cat. No. B1338665
M. Wt: 189.21 g/mol
InChI Key: TVYAQKQOSLTGQB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)acetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a cyano group attached to a phenyl ring which is further linked to an ethyl acetate moiety. This structure serves as a versatile building block for the synthesis of various heterocyclic compounds and has been utilized in different chemical reactions to produce a range of products with potential biological activities 10.

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-(3-cyanophenyl)acetate involves multi-step reactions, as demonstrated in the preparation of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its derivatives . These compounds were synthesized using 1H-NMR spectroscopy and X-ray analysis to determine their structures in solution and in crystalline form. Similarly, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via a Ru-mediated coupling reaction, showcasing the versatility of cyanoacetate derivatives in organic synthesis . The use of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate in the synthesis of novel compounds further highlights the reactivity of such structures10.

Molecular Structure Analysis

The molecular structure of related cyanoacetate derivatives has been extensively studied using various analytical techniques. X-ray crystallography has been employed to determine the solid-state structure of these compounds, revealing details such as intramolecular hydrogen bonding and steric hindrance that influence their conformation . For instance, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate showed that the 1,3-dithiane ring adopts a twist-boat conformation10.

Chemical Reactions Analysis

Ethyl 2-(3-cyanophenyl)acetate and its analogs participate in a variety of chemical reactions. For example, the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization . The reactivity of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate has been explored to synthesize pyridines, pyrazoles, and their fused derivatives, indicating the potential of cyanoacetate derivatives to form complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-cyanophenyl)acetate derivatives have been characterized through various studies. The thermal behavior of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates was investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing their decomposition patterns and thermal stability . Additionally, the anti-rheumatic potential of certain cyanoacetate derivatives has been evaluated in vivo, demonstrating significant biological activities .

Scientific Research Applications

1. Synthesis of Highly Substituted Tetrahydroquinolines

  • Summary of Application: Ethyl 2-(3-cyanophenyl)acetate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines are a key structural motif in pharmaceutical agents and have a wide range of applications .
  • Methods of Application: The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results or Outcomes: The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

2. Cyanoacetylation of Amines

  • Summary of Application: Ethyl 2-(3-cyanophenyl)acetate is used in the cyanoacetylation of amines to obtain biologically active novel heterocyclic moieties .
  • Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

Safety And Hazards

Ethyl 2-(3-cyanophenyl)acetate is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAQKQOSLTGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458307
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-cyanophenyl)acetate

CAS RN

210113-91-0
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-bromo-phenyl)-acetic acid ethyl ester (9.15 g, 37.6 mmol), copper cyanide (5.06 g, 56.5 mmol), and 1-methyl-2-pyrrolidinone (80 mL) was placed into an oil bath heated at 120° C. behind a protective shield. The reaction was heated to 200° C. for 1 h and additional copper cyanide (spatula tip) was added. After heating for an additional 0.5 h, the reaction was cooled to room temperature. The reaction was diluted with EtOAc and the organic solution was washed with water/ammonium hydroxide solution (2:1 v/v) until the aqueous solution was no longer blue. The organic solution was washed with brine, dried (MgSO4), filtered, and concentrated. Flash chromatography (9:1 hexanes:EtOAc) provided (3-cyano-phenyl)-acetic acid ethyl ester (6.31 g) as a clear oil which solidified on standing. 1H NMR (400 MHz, CDCl3) 6 7.57-7.50 (m, 3H), 7.42 (m, 1H), 4.15 (q, 2H), 3.63 (s, 2H), 1.24 (t, 3H).
Quantity
9.15 g
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reactant
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5.06 g
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of (3-bromo-phenyl)-acetic acid ethyl ester (12.38 g, 54.05 mmol), zinc cyanide (4.33 g, 36.9 mmol), and DMF (150 mL) was deoxygenated with nitrogen and Pd(PPh3)4 (3.10 g, 2.68 mmol) was added. The mixture was heated in a 90° C. oil bath for 2.5 h and was cooled to room temperature. Aqueous NH4OH (5%) was added and the product was extracted into Et2O (3×). The combined organic extracts were washed with 5% NH4OH followed by brine. The organic solution was dried over MgSO4, filtered and concentrated. Flash chromatography (9:1 hexanes:EtOAc) provided (3-cyano-phenyl)-acetic acid ethyl ester (9.08 g) as a pale yellow liquid which was identical spectroscopically to that obtained using Method A above.
Quantity
12.38 g
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150 mL
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4.33 g
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3.1 g
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Synthesis routes and methods III

Procedure details

To a mixture of of (3-bromo-phenyl)-acetic acid ethyl ester (15.3 g, 62.9 mmol) and 1-methyl-2-pyrrolidinone (125 mL) was added copper (I) cyanide (8.46 g, 94.4 mmol). The reaction mixture was stirred in an oil bath at 190° C. for 1 h. The reaction was cooled to room temperature and was diluted with EtOAc and 2:1H2O/NH4OH. The mixture was stirred for 10 minutes and was filtered through Celite. The aqueous layer was washed with EtOAc (2×). The organic solution was washed with 2:1H2O/NH4OH until the aqueous extracts were no longer blue. The organic solution was dried over MgSO4, filtered and concentrated to afford (3-cyano-phenyl)-acetic acid ethyl ester (11.95 g). 1H NMR (400 MHz, CDCl3) δ 7.51-7.58 (m, 3H), 7.43 (t, 1H), 4.16 (q, 2H), 3.63 (s, 2H), 1.25 (t, 3H).
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15.3 g
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reactant
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125 mL
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8.46 g
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Synthesis routes and methods IV

Procedure details

Combined tert-butyl 2-(3-cyanophenyl)acetate (500 mg, 2.301 mmol), ethanol (10 mL) and 4 N HCl in dioxane (0.288 mL, 1.151 mmol) and the solution heated at 60° C. for 22 h. The solution was concentrated in vacuo to give the title compound a yellow oil which was used without further purification. MS m/z 190 [M+H]+. 1H NMR (400 MHz, chloroform-d) δ ppm 1.23-1.31 (m, 3H) 3.65 (s, 2H) 4.17 (q, J=7.1 Hz, 2H) 7.40-7.47 (m, 1H) 7.51-7.56 (m, 1H) 7.56-7.62 (m, 2H).
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500 mg
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0.288 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
A new palladium‐based system was developed that catalyzes the coupling of aryl halides with diethyl malonates in the presence of mild bases. In the course of the reaction, the …
Number of citations: 22 onlinelibrary.wiley.com
Z Hu - 2021 - scholar.archive.org
PivOH pivalic acid Ph phenyl PtBu3 tri-tert-butylphosphine PAd3 tri (1-adamantyl) phosphine ppm parts per million PPh3 triphenylphosphine Q-Phos 1, 2, 3, 4, 5-pentaphenyl-1′-(di-tert…
Number of citations: 5 scholar.archive.org
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
An efficient catalytic protocol for Pd-catalyzed decarboxylative cross-coupling of potassium malonate monoesters and derivatives with aryl bromides and chlorides are described. …
Number of citations: 37 www.sciencedirect.com

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